6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
説明
The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate (CAS: 896016-19-6) is a heterocyclic derivative featuring a pyran ring fused with a 1,3,4-thiadiazole moiety. Its molecular formula is C₁₇H₁₂N₄O₇S₂, with a molecular weight of 448.4 g/mol . The structure includes a 4-nitrobenzoate ester group, which confers strong electron-withdrawing properties, and a 5-acetamido-substituted thiadiazole ring linked via a thiomethyl bridge. This compound is synthesized through multi-step reactions involving thiol-mediated coupling and esterification, as outlined in similar protocols .
特性
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O7S2/c1-9(22)18-16-19-20-17(30-16)29-8-12-6-13(23)14(7-27-12)28-15(24)10-2-4-11(5-3-10)21(25)26/h2-7H,8H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKQGEQXVTZXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a complex organic compound with a unique structural profile that includes a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention for its potential biological activities, which may have implications in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 416.4 g/mol.
Structural Features
The compound's structure is characterized by:
- Pyran Ring : A six-membered ring containing one oxygen atom.
- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Acetamido Group : An amide functional group that may enhance biological activity.
Biological Activity
Research indicates that compounds with similar structural features exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds possess significant antibacterial and antifungal properties. For instance, thiazolidinones have been reported to exhibit activity against various pathogens .
- Antioxidant Properties : Compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated antioxidant capabilities, which are crucial for combating oxidative stress in biological systems .
- Anticancer Potential : The presence of the thiadiazole moiety has been linked to anticancer activity in several studies, suggesting that modifications in this region can lead to enhanced efficacy against cancer cells .
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of thiadiazole derivatives. For example:
- Antimicrobial Screening : Compounds were tested against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated potent antibacterial activity compared to standard antibiotics .
- Antioxidant Assays : The DPPH and ABTS assays were employed to evaluate the antioxidant capacity of various derivatives. Results showed that some derivatives had IC50 values significantly lower than ascorbic acid, indicating superior antioxidant properties .
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the thiadiazole ring significantly influenced the biological activity of the compounds. For instance, substituents that enhance electron-withdrawing effects improved antimicrobial potency .
Case Studies
Several case studies highlight the biological potential of structurally related compounds:
- A study on thiazolidinone derivatives revealed their effectiveness in inhibiting bacterial growth with IC50 values ranging from 9.18 µg/mL to 32.43 µg/mL .
- Another investigation into pyran-based compounds demonstrated their ability to inhibit cancer cell proliferation in vitro, suggesting a pathway for further development into therapeutic agents .
Comparative Analysis
The following table summarizes key characteristics and biological activities of similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 6-(thio(methyl)-4H-pyran derivatives | Various | Different substituents on the thiadiazole | Antimicrobial, Antioxidant |
| 6-(benzamido-thiadiazole) | 896014-14-5 | Contains benzamido group | Anticancer, Antimicrobial |
| 6-(propionamido-thiadiazole) | 896016-49-2 | Features propionamido group | Antidiabetic, Antioxidant |
類似化合物との比較
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The target compound belongs to a broader class of pyran-thiadiazole hybrids. Key structural analogues and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison
Key Observations:
- Electron-withdrawing vs. Electron-donating Groups : The 4-nitrobenzoate group in the target compound increases electrophilicity compared to methyl or methoxy substituents, which may influence binding to biological targets .
- Molecular Weight and Lipophilicity : The 2-ethylbutanamido derivative (504.5 g/mol) has higher lipophilicity due to its branched alkyl chain, whereas the 3-methylbenzoate analogue (417.5 g/mol) is lighter and less polar .
Physicochemical and Bioactivity Trends
- Solubility : Nitro-substituted derivatives exhibit lower aqueous solubility than methyl/methoxy analogues due to reduced hydrogen-bonding capacity .
- Stability : The nitro group may enhance stability under acidic conditions but could pose challenges in reducing environments .
- Bioactivity : Compounds with electron-withdrawing groups (e.g., nitro) often show enhanced antimicrobial or enzyme inhibitory activity, as seen in related thiadiazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions. Subsequent thioether linkage formation (e.g., using mercaptomethyl pyran derivatives) requires controlled temperatures (60–80°C) and solvents like DMF or THF. Acylation with 4-nitrobenzoyl chloride is performed in basic conditions (e.g., triethylamine) to avoid hydrolysis .
- Critical Parameters :
- Temperature : Excess heat (>90°C) degrades the thiadiazole ring.
- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution for thioether bonds.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproducts from incomplete acylation .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Primary Methods :
- NMR Spectroscopy : - and -NMR confirm the thiadiazole (δ 7.8–8.2 ppm for NH-acetamido), pyran (δ 6.1–6.5 ppm for olefinic protons), and nitrobenzoate (δ 8.3–8.5 ppm for aromatic protons) moieties .
- Mass Spectrometry (HRMS) : Accurate mass determination distinguishes isotopic peaks from impurities (e.g., [M+H] at m/z 509.23) .
- Purity Assurance : HPLC with a C18 column (acetonitrile/water gradient) identifies residual solvents or unreacted intermediates. Purity >95% is achievable with iterative recrystallization .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved, particularly regarding antimicrobial vs. anticancer efficacy?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times (24h vs. 48h) affect MIC values .
- Structural Isomerism : The nitrobenzoate group’s orientation (para vs. meta) may alter target binding; X-ray crystallography or DFT calculations can clarify .
- Resolution Strategy :
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for anticancer screening.
- SAR Analysis : Compare analogs (e.g., replacing 4-nitrobenzoate with 3,5-dimethylbenzoate) to isolate contributing functional groups .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Key Modifications :
| Analog | Modification | Biological Impact |
|---|---|---|
| A | Replace thiadiazole with triazole | Reduced antimicrobial activity |
| B | Substitute nitro group with methoxy | Enhanced solubility, lower cytotoxicity |
- In Silico Tools : Molecular docking (AutoDock Vina) predicts binding to E. coli dihydrofolate reductase (antimicrobial) or human topoisomerase II (anticancer). Validate with mutagenesis studies .
Q. How can spectral data contradictions (e.g., unexpected -NMR shifts) be addressed during characterization?
- Common Issues :
- Tautomerism : The 4-oxo-pyran ring may exhibit keto-enol tautomerism, causing peak splitting. Use deuterated DMSO to stabilize enol forms .
- Solvent Artifacts : Residual acetic acid in DMSO-d6 shifts NH-acetamido protons downfield. Dry samples rigorously .
- Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, especially in the thioether methyl region (δ 4.1–4.3 ppm) .
Methodological Challenges and Solutions
Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma hydrolysis)?
- Degradation Pathways : The ester bond in 4-nitrobenzoate is prone to hydrolysis.
- Stabilization Methods :
- Prodrug Design : Replace the ester with an amide (e.g., 4-nitrobenzamide) to enhance plasma stability .
- Formulation : Use liposomal encapsulation (phosphatidylcholine/cholesterol) to protect against esterases .
Q. How can researchers validate target engagement in complex biological systems?
- Approaches :
- Photoaffinity Labeling : Incorporate a diazirine group into the thiadiazole ring for UV-induced crosslinking with target proteins.
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
